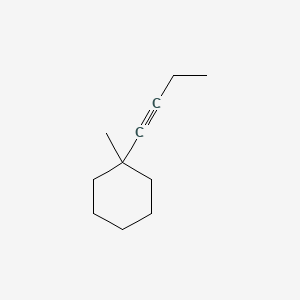

1-But-1-ynyl-1-methylcyclohexane

描述

属性

分子式 |

C11H18 |

|---|---|

分子量 |

150.26 g/mol |

IUPAC 名称 |

1-but-1-ynyl-1-methylcyclohexane |

InChI |

InChI=1S/C11H18/c1-3-4-8-11(2)9-6-5-7-10-11/h3,5-7,9-10H2,1-2H3 |

InChI 键 |

OYCONHKLXGNXGU-UHFFFAOYSA-N |

规范 SMILES |

CCC#CC1(CCCCC1)C |

产品来源 |

United States |

Synthetic Methodologies for 1 but 1 Ynyl 1 Methylcyclohexane

Retrosynthetic Analysis of the 1-But-1-ynyl-1-methylcyclohexane Framework

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. icj-e.orgucoz.compressbooks.pubamazonaws.com The process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions.

For this compound (I), two primary retrosynthetic disconnections are considered at the quaternary carbon center:

Disconnection A (C-C bond of the butynyl group): This disconnection breaks the bond between the cyclohexane (B81311) ring and the butynyl group. This leads to a 1-methylcyclohexyl cation (or equivalent electrophile) and a but-1-ynyl anion (or equivalent nucleophile). In the forward sense, this suggests the addition of a butynyl nucleophile to a 1-methylcyclohexyl electrophile.

Disconnection B (C-C bond of the methyl group): This disconnection severs the bond between the cyclohexane ring and the methyl group. This retrosynthetic step points towards the reaction of a 1-(but-1-ynyl)cyclohexyl nucleophile with a methylating agent.

A more practical and common approach involves disconnecting the C-sp bond, which leads back to a ketone precursor. This strategy is based on the well-established chemistry of carbonyl additions. This leads to two main precursors: 1-methylcyclohexanone (II) and but-1-ynyllithium (or a similar organometallic reagent). The forward reaction would be the nucleophilic addition of the alkynylide to the ketone.

Another viable retrosynthetic pathway involves the initial formation of 1-ethynyl-1-methylcyclohexane (B1358307) (III), which can then be alkylated. This simplifies the key bond-forming step to the addition of an acetylide to 1-methylcyclohexanone, followed by a subsequent alkylation step.

Strategies for the Introduction of the But-1-ynyl Moiety to the Cyclohexane Ring

Several synthetic strategies can be employed to introduce the but-1-ynyl group onto the 1-methylcyclohexane scaffold, stemming from the retrosynthetic analysis.

Direct Alkynylation and Cross-Coupling Approaches

Direct alkynylation of an unactivated C(sp³)–H bond on 1-methylcyclohexane is a challenging yet attractive approach due to its atom economy. Radical-mediated alkynylations have emerged as a potential solution, often tolerating steric hindrance and allowing for the formation of quaternary centers. epfl.ch

Cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for forming C-C bonds between sp² and sp hybridized carbons. wikipedia.orgnih.govlibretexts.orgnih.govorganic-chemistry.org However, the application of Sonogashira coupling to tertiary alkyl halides is generally not feasible due to competing elimination reactions and the difficulty of oxidative addition to the palladium catalyst. Recent advances have shown some success with nickel-catalyzed couplings of non-activated alkyl halides. wikipedia.org

| Reaction | Catalyst/Reagents | Substrates | Key Features |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | Terminal alkyne, Aryl/vinyl halide | Mild conditions, wide functional group tolerance for sp²-sp couplings. wikipedia.orgnih.govlibretexts.org |

| Nickel-catalyzed Alkynylation | Nickel catalyst, Copper co-catalyst | Terminal alkyne, Non-activated alkyl halide | Potential for coupling with sp³-hybridized carbons. wikipedia.org |

Alkynylide Addition to Cyclohexanone (B45756) Derivatives

A highly effective and widely used method for constructing the this compound framework is the nucleophilic addition of a lithium or magnesium salt of but-1-yne to 1-methylcyclohexanone. This reaction directly forms the desired carbon skeleton and the tertiary alcohol intermediate, 1-but-1-ynyl-1-methylcyclohexanol.

The stereochemistry of nucleophilic addition to substituted cyclohexanones is influenced by both steric and electronic factors. researchgate.net The incoming nucleophile can approach from either the axial or equatorial face of the carbonyl group, leading to two possible stereoisomers of the resulting alcohol. The subsequent step would involve the removal of the hydroxyl group.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Methylcyclohexanone | But-1-ynyllithium | 1-(But-1-ynyl)-1-methylcyclohexanol | Nucleophilic addition |

| 1-Methylcyclohexanone | But-1-ynylmagnesium bromide | 1-(But-1-ynyl)-1-methylcyclohexanol | Grignard reaction |

Rearrangement-Based Syntheses of Alkynes

Rearrangement reactions can also be utilized to synthesize alkynes. While no specific examples for this compound are prominently documented, analogous transformations provide a conceptual basis. For instance, the semipinacol rearrangement of a suitably substituted vicinal diol could potentially lead to the desired carbon skeleton. The synthesis of complex polycyclic systems has been achieved through rearrangement of allylic ethers, demonstrating the utility of such approaches in constructing intricate molecular architectures. nih.gov

Stereocontrolled Synthesis of Specific this compound Isomers

As this compound itself is achiral, the focus of stereocontrolled synthesis would be on creating chiral derivatives or on controlling the stereochemistry of intermediates that could lead to chiral products.

Chiral Auxiliaries in Alkynylation Reactions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can be recovered and reused, making them a valuable tool in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

In the context of synthesizing a chiral analog of this compound, a chiral auxiliary could be attached to the but-1-yne fragment or used to modify the cyclohexanone precursor. For instance, a chiral oxazolidinone can be used to direct the Michael addition of a nucleophile, establishing a stereocenter that could be elaborated to the target structure. nih.gov Various chiral auxiliaries, including those based on ephedrine (B3423809) and camphor, have been successfully employed to control the stereoselectivity of alkylation and aldol (B89426) reactions. wikipedia.orgscielo.org.mx

| Chiral Auxiliary Type | Example | Application | Key Feature |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol reactions | High diastereoselectivity. wikipedia.org |

| Camphorsultams | (1S)-(-)-2,10-Camphorsultam | Michael additions, Claisen rearrangements | Superior stereochemical induction in certain reactions. wikipedia.org |

| Pseudoephedrine Amides | (R,R)- or (S,S)-Pseudoephedrine | Asymmetric alkylation | The methyl group directs the approach of the electrophile. wikipedia.org |

Asymmetric Catalysis in Alkynylcyclohexane Synthesis

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the production of chiral molecules with a high degree of enantiomeric purity. nih.gov This is particularly crucial in the pharmaceutical and materials sciences, where the biological activity or material properties of a compound can be dictated by its specific stereoisomer. The synthesis of compounds like this compound, which contains a quaternary carbon center, presents a significant synthetic challenge due to the steric hindrance around the reactive site. nih.gov

The primary strategy for the asymmetric synthesis of alkynylcyclohexanes involves the enantioselective addition of an alkynyl nucleophile to a prochiral cyclohexanone derivative. This transformation is typically mediated by a chiral catalyst, which can be either a metal complex coordinated to a chiral ligand or a purely organic molecule (organocatalyst). nih.govmdpi.com These catalysts create a chiral environment around the substrate, directing the incoming nucleophile to one of the two faces of the ketone, thereby favoring the formation of one enantiomer over the other. nih.gov

Research in this area has explored various catalytic systems to achieve high enantioselectivity. For instance, transition metal complexes, such as those involving rhodium, copper, or zinc, paired with chiral ligands like bisphospholanes (BPE), have been investigated for the enantioselective addition of alkynes to ketones. mdpi.com Organocatalysts, such as chiral amino-squaramides, have also proven effective in promoting highly stereoselective additions to cyclic ketones, offering a metal-free alternative. nih.gov

The effectiveness of these catalytic systems is often evaluated by the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer. While specific data for the asymmetric synthesis of this compound is not extensively documented, findings from analogous reactions provide insight into the potential efficacy of these methods.

Table 1: Illustrative Examples of Asymmetric Alkynylation of Ketones

| Catalyst System | Ketone Substrate | Alkyne | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S,S)-Ph-BPE–CuMes | Acetophenone | Phenylacetylene | 94% | mdpi.com |

| Chiral Amino-squaramide | Cyclohexanone | Nitrostyrene (Michael Addition) | >99% | nih.gov |

| Chiral Co-salen complex | Prochiral Epoxide | Water (as nucleophile) | High | rsc.org |

This table presents data from similar asymmetric reactions to illustrate the potential of various catalytic systems. The reactions shown are analogous to the type of transformation required for the synthesis of chiral this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Applying these principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing methods. The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a guide for this evaluation. sigmaaldrich.comlibretexts.org

A plausible and direct synthesis of this compound involves the reaction of 1-methylcyclohexanone with an organometallic derivative of 1-butyne, such as lithium 1-butynide. This route can be analyzed through several key green chemistry principles:

Prevention : The most fundamental principle is to prevent waste generation rather than treating it after the fact. libretexts.orgnih.gov A well-designed synthesis with high yield and selectivity minimizes byproduct formation.

Atom Economy : This metric evaluates how many atoms from the reactants are incorporated into the final product. libretexts.org In the proposed synthesis, the addition reaction is inherently atom-economical, with all atoms from the lithium 1-butynide and 1-methylcyclohexanone (after an aqueous workup) contributing to the structure of the 1-but-1-ynyl-1-methylcyclohexanol intermediate.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. nih.gov While the base (e.g., n-butyllithium) used to generate the lithium acetylide is stoichiometric, the use of asymmetric catalysts (as discussed in 2.3.2) aligns with this principle by providing high value (enantioselectivity) in small quantities. organic-chemistry.org

Safer Solvents and Auxiliaries : The choice of solvent is critical. Traditional solvents like tetrahydrofuran (B95107) (THF) are effective but have safety and environmental concerns. Green chemistry encourages the use of safer alternatives, such as 2-methyl-THF (derived from renewable resources), or exploring solvent-free reaction conditions. organic-chemistry.orgpnas.org

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. libretexts.org The generation of organolithium reagents often requires low temperatures (e.g., -78 °C), which is energy-intensive. Developing catalytic systems that operate efficiently at or near room temperature is a key goal.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.comnih.gov The direct alkynylation of 1-methylcyclohexanone is a streamlined approach that avoids such steps.

Table 2: Green Chemistry Evaluation of a Hypothetical Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential for Improvement | Reference |

|---|---|---|---|

| Atom Economy | High for the key C-C bond formation step. | The generation of the organolithium reagent produces a stoichiometric byproduct (butane). | libretexts.org |

| Catalysis | Asymmetric catalysis can be employed for stereocontrol, using small amounts of catalyst. | Move from stoichiometric base to a catalytic system for the alkynylation if possible. | nih.govorganic-chemistry.org |

| Safer Solvents | THF is commonly used. | Replace THF with greener alternatives like 2-MeTHF or explore supercritical CO2. | organic-chemistry.orgpnas.org |

| Energy Efficiency | Reaction often requires cryogenic temperatures. | Develop catalysts that function efficiently at ambient temperature. | libretexts.org |

| Waste Prevention | Direct synthesis minimizes steps and potential for side-product formation. | Optimize reaction conditions to maximize yield and minimize purification waste. | nih.gov |

By consciously applying these principles, the synthesis of this compound can be designed to be not only efficient and selective but also minimally impactful on the environment.

Mechanistic Studies of Reactions Involving 1 but 1 Ynyl 1 Methylcyclohexane

Electrophilic Addition Pathways at the Alkynyl Moiety

The carbon-carbon triple bond in 1-But-1-ynyl-1-methylcyclohexane serves as a nucleophilic site, readily undergoing electrophilic addition reactions. These reactions are initiated by the interaction of the π-electrons of the alkyne with an electrophile. libretexts.org

Carbocation Intermediates and Regioselectivity

The addition of an electrophile, such as a proton from a hydrogen halide (HX), to an unsymmetrical internal alkyne like this compound can theoretically lead to two different vinyl carbocation intermediates. The stability of these intermediates determines the regioselectivity of the reaction, following Markovnikov's rule, which states that the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. juliethahn.comchemguide.co.uk

In the case of this compound, the two carbons of the triple bond are both disubstituted. However, one is attached to a methylcyclohexyl group and the other to an ethyl group. The methylcyclohexyl group is a tertiary alkyl group, which is more electron-donating than the primary alkyl group (ethyl). Therefore, the carbocation formed on the carbon adjacent to the methylcyclohexyl group is more stabilized through inductive effects.

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile | Major Product | Minor Product |

|---|

The formation of the vinyl carbocation is generally the rate-determining step in these additions. libretexts.org Vinyl cations are known to be less stable than their alkyl carbocation counterparts, which can make electrophilic additions to alkynes slower than to alkenes. msu.edulibretexts.org The subsequent attack of the nucleophile on the carbocation is typically fast and leads to the final addition product. libretexts.org

Kinetic and Thermodynamic Considerations in Addition Reactions

While electrophilic additions to alkynes are generally exothermic, they often exhibit slower reaction rates compared to analogous reactions with alkenes. libretexts.orglibretexts.org This apparent paradox can be attributed to a couple of factors. Firstly, the sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of an alkene, holding the π-electrons more tightly and making them less available for donation to an electrophile. msu.edulibretexts.org

Secondly, the stability of the intermediate carbocation plays a crucial role. The formation of a relatively unstable vinyl carbocation from an alkyne has a higher activation energy compared to the formation of a more stable alkyl carbocation from an alkene. msu.edu

Thermodynamically, the addition products of alkynes are generally more stable than the reactants. The conversion of a π-bond to two new σ-bonds is an energetically favorable process. However, the initial addition product is an alkene, which can potentially undergo a second addition reaction if excess electrophile is present. chemistrysteps.com

Nucleophilic Reactions and Substitution at the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound is a saturated system and therefore generally unreactive towards nucleophiles unless a suitable leaving group is present. If a derivative of this compound were synthesized with a leaving group, such as a halide or a tosylate, on the cyclohexane ring, it could undergo nucleophilic substitution reactions (SN1 and SN2).

The mechanism of substitution would be highly dependent on the position of the leaving group and the nature of the nucleophile. For a leaving group at the C1 position (the tertiary carbon bearing the methyl and butynyl groups), an SN1 reaction would be favored due to the formation of a stable tertiary carbocation. In contrast, a leaving group at a secondary position on the ring would be more susceptible to an SN2 reaction, especially with a strong, unhindered nucleophile.

For SN2 reactions on a cyclohexane ring, the stereochemistry is a critical factor. The reaction requires a backside attack, meaning the nucleophile must approach the carbon atom from the side opposite to the leaving group. In a chair conformation of cyclohexane, this translates to a requirement for the leaving group to be in an axial position to allow for an efficient anti-periplanar attack by the nucleophile. libretexts.orgyoutube.com

Pericyclic Reactions of the Alkynyl and Cyclohexane Moieties

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu While less common for simple alkynes and cyclohexanes under normal conditions, they can be induced thermally or photochemically.

The alkynyl group of this compound could potentially participate in cycloaddition reactions, such as a [2+2] cycloaddition with an alkene to form a cyclobutene (B1205218) derivative, or a Diels-Alder reaction if it were to react with a conjugated diene. In a Diels-Alder reaction, the alkyne would act as the dienophile. amazonaws.com

Electrocyclic reactions involving the opening or closing of rings could also be envisaged for more complex derivatives of this molecule. For instance, if the butynyl chain were to contain further unsaturation, it could undergo an electrocyclic ring closure. msu.edu The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat or light. amazonaws.com

Transition Metal-Catalyzed Transformations and Proposed Catalytic Cycles

Transition metals are powerful catalysts for a wide variety of transformations involving alkynes. mdpi.comnih.gov For this compound, several important transition metal-catalyzed reactions could be applied.

One of the most significant is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. While this compound is an internal alkyne, related transformations can be achieved. nih.gov

Another important class of reactions is transition metal-catalyzed hydrogenation. By choosing the appropriate catalyst, the triple bond can be selectively reduced to a cis-alkene (using a catalyst like Lindlar's catalyst) or a trans-alkene (using sodium in liquid ammonia). Complete reduction to the corresponding alkane can also be achieved with catalysts like platinum or palladium on carbon. msu.edu

The proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction typically involves the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: In reactions like the Suzuki or Stille coupling, an organometallic reagent transfers its organic group to the palladium(II) complex. In the context of a reaction involving the alkyne, this step might be replaced by the coordination of the alkyne to the metal center.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Reactants | Product |

|---|---|---|---|

| Hydrogenation (cis) | Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | This compound, H₂ | (Z)-1-(But-1-en-1-yl)-1-methylcyclohexane |

| Hydrogenation (trans) | Na/NH₃(l) | This compound | (E)-1-(But-1-en-1-yl)-1-methylcyclohexane |

| Hydrosilylation | Pt or Rh catalyst | This compound, HSiR₃ | Vinylsilane |

Mechanistic Elucidation via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. libretexts.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For example, in an elimination reaction where a C-H bond is cleaved in the slow step, replacing the hydrogen with deuterium (B1214612) will significantly slow down the reaction, resulting in a kH/kD ratio greater than 1. princeton.edu

A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the transition state.

For instance, in the electrophilic addition to the alkyne, a secondary KIE could be measured by isotopically labeling the hydrogens on the carbons adjacent to the triple bond. The magnitude of the KIE could provide insights into the degree of charge development and hyperconjugation in the transition state leading to the vinyl carbocation.

Role of Ligands and Metal Oxidation States

Transition metals are known for their ability to exist in multiple oxidation states, which allows them to readily accept and donate electrons during a reaction. libretexts.org This property is fundamental to their catalytic function in many organic transformations. For instance, in oxidation reactions, a metal catalyst might be oxidized in one step of the catalytic cycle and then reduced in a subsequent step, regenerating the active catalyst. The stability of different oxidation states can be influenced by the surrounding ligands.

In the context of reactions with this compound, the choice of ligands can steer the reaction towards a specific pathway. For example, in metal-catalyzed additions to the alkyne moiety, bulky ligands might favor addition to the less sterically hindered terminal carbon of the butynyl group. Conversely, smaller ligands might allow for coordination and subsequent reaction at the internal carbon of the alkyne.

The electronic properties of ligands also play a crucial role. Electron-donating ligands can increase the electron density on the metal center, making it more nucleophilic and potentially more reactive towards certain substrates. On the other hand, electron-withdrawing ligands can make the metal center more electrophilic, enhancing its reactivity in other types of transformations.

A key aspect of many transition metal-catalyzed reactions is the reversible change in the metal's oxidation state. rsc.org For example, a metal in a lower oxidation state, such as Fe(II), can act as a reducing agent, while a metal in a higher oxidation state, like Fe(III), can act as an oxidizing agent. savemyexams.com This redox activity is central to many catalytic cycles.

Table 1: Influence of Ligand Type on Metal-Catalyzed Reactions

| Ligand Type | Electronic Effect on Metal | Steric Hindrance | Potential Influence on Reactions of this compound |

| Phosphines (e.g., PPh₃) | Generally electron-donating | Can be tuned from small to very bulky | Can influence regioselectivity in addition reactions to the alkyne. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Often bulky | Can enhance catalytic activity and stability. |

| Amines/Imines | Electron-donating | Varies with structure | Can participate in directing group-assisted reactions. |

| Carbonyls (CO) | Strong π-acceptor (electron-withdrawing) | Small | Stabilizes low oxidation states of the metal. |

Table 2: Common Oxidation States of Relevant Transition Metals in Catalysis

| Metal | Common Oxidation States | Role in Catalysis |

| Palladium (Pd) | 0, +2 | Cross-coupling reactions, hydrogenations |

| Rhodium (Rh) | +1, +3 | Hydroformylation, hydrogenation |

| Ruthenium (Ru) | +2, +3, +4 | Metathesis, oxidation |

| Iron (Fe) | +2, +3 | Redox catalysis, cross-coupling |

| Copper (Cu) | +1, +2 | Click chemistry, coupling reactions |

Radical Chemistry and Associated Mechanisms

The involvement of this compound in radical reactions opens up a diverse range of synthetic possibilities. Radical reactions proceed through intermediates with unpaired electrons, known as free radicals. utexas.edu These reactions are typically initiated by radical initiators, heat, or light and proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. uobasrah.edu.iq

In the context of this compound, radical reactions can be initiated at various positions. For instance, allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of an allylic radical intermediate. vaia.com This radical is stabilized by resonance, with the unpaired electron delocalized over multiple carbon atoms. vaia.com The subsequent reaction of this radical with bromine can lead to a mixture of products.

Another important class of radical reactions involves the addition of radicals to the alkyne functionality of this compound. libretexts.org For example, the addition of a radical species (R•) to the butynyl group can generate a vinylic radical. This intermediate can then participate in further reactions, such as hydrogen abstraction or addition to another molecule.

The regioselectivity of radical additions to unsymmetrical alkynes like this compound is governed by the stability of the resulting radical intermediate. The addition of a radical will preferentially occur at the carbon atom that leads to the more stable radical.

Furthermore, intramolecular radical cyclizations are a powerful tool for the construction of cyclic and polycyclic molecules. If a radical can be generated at a suitable position within a molecule containing an unsaturated bond, such as the butynyl group in a derivative of this compound, an intramolecular addition can occur to form a new ring. libretexts.org

The mechanism of free-radical halogenation, for instance, involves the following key steps: uobasrah.edu.iq

Initiation: The homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical and H-X. This carbon radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The combination of any two radical species to form a stable molecule.

The reaction of 1-methylcyclohexene with HBr in the presence of peroxides is a classic example of a radical addition reaction that proceeds via an anti-Markovnikov mechanism. pearson.com This highlights how the presence of radical initiators can completely alter the outcome of a reaction compared to an ionic pathway. pearson.com

Table 3: Key Steps in Radical Reactions Involving this compound

| Step | Description | Example |

| Initiation | Formation of radical species from a non-radical precursor. | Homolytic cleavage of a radical initiator like AIBN or dibenzoyl peroxide. |

| Propagation | A radical reacts with a stable molecule to form a new radical and a new stable molecule. | A bromine radical abstracts an allylic hydrogen from a derivative of this compound. |

| Addition | A radical adds to the π-system of the alkyne. | A thiyl radical adds to the butynyl group. |

| Termination | Two radicals combine to form a stable, non-radical product. | Two carbon-centered radicals dimerize. |

Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to 1 but 1 Ynyl 1 Methylcyclohexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of 1-But-1-ynyl-1-methylcyclohexane, offering detailed information at the atomic level.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the connectivity within the molecule.

In a typical analysis, the ¹H NMR spectrum reveals distinct signals for the methyl protons, the ethyl protons of the butynyl group, and the diastereotopic protons of the cyclohexane (B81311) ring. The ¹³C NMR spectrum correspondingly shows signals for the quaternary carbons of the alkyne and the C1 position, the methyl carbon, the ethyl carbons, and the carbons of the cyclohexane ring.

COSY experiments establish the proton-proton coupling networks, for instance, confirming the coupling between the methylene (B1212753) and methyl protons of the ethyl group. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which are crucial for connecting the butynyl substituent to the C1 carbon of the cyclohexane ring and confirming the position of the methyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | 30.5 | C2, C6, C7, C1' |

| 2, 6 (axial) | 1.45 | 38.2 | C1, C3, C5, C4 |

| 2, 6 (equatorial) | 1.60 | 38.2 | C1, C3, C5, C4 |

| 3, 5 (axial) | 1.25 | 22.5 | C1, C2, C4, C6 |

| 3, 5 (equatorial) | 1.55 | 22.5 | C1, C2, C4, C6 |

| 4 | 1.50 | 26.0 | C2, C3, C5, C6 |

| 7 (CH₃) | 1.15 | 28.8 | C1, C2, C6 |

| 1' (C≡C) | - | 85.1 | - |

| 2' (C≡C) | - | 80.5 | - |

| 3' (CH₂) | 2.20 | 12.4 | C1', C2', C4' |

| 4' (CH₃) | 1.10 | 13.6 | C2', C3' |

The substituted cyclohexane ring in this compound is subject to conformational isomerism, primarily the chair-chair interconversion. Due to the steric bulk of the 1-butynyl and methyl groups at the C1 position, the conformational equilibrium is expected to strongly favor one chair conformation over the other.

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, can provide quantitative data on the kinetics of this ring-flipping process. At room temperature, the rate of interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of ring flipping decreases. Below the coalescence temperature, separate signals for the axial and equatorial protons of the individual chair conformers can be resolved.

By analyzing the line shapes of the signals as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated. For a 1,1-disubstituted cyclohexane, this barrier provides insight into the steric strain encountered in the transition state.

Table 2: Illustrative Variable-Temperature NMR Data for Ring Flipping in this compound

| Temperature (K) | Observed Linewidth (Hz) of CH₂ Protons | Rate Constant, k (s⁻¹) | ΔG‡ (kJ/mol) |

| 298 | 5.5 | Fast Exchange | - |

| 220 (Coalescence) | Broad | 155 | 45.2 |

| 180 | 8.2 (axial), 7.9 (equatorial) | 10.1 | 45.1 |

| 160 | 4.1 (axial), 4.0 (equatorial) | 2.5 | 45.3 |

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) can provide information about the molecular structure in the crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the solid material.

The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and the absence of solvent interactions. Furthermore, ssNMR can distinguish between different crystalline polymorphs if they exist, as the distinct packing arrangements would lead to different local electronic environments and thus different chemical shifts.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show a sharp, weak to medium intensity absorption band in the range of 2260-2100 cm⁻¹ corresponding to the C≡C stretching vibration of the internal alkyne. The sp³ C-H stretching vibrations of the cyclohexane and methyl/ethyl groups would appear as strong absorptions in the 3000-2850 cm⁻¹ region. C-H bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range.

Raman spectroscopy provides complementary information. The C≡C stretch, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum due to the polarizability of the triple bond. The symmetric C-C stretching vibrations of the cyclohexane ring are also typically Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| sp³ C-H Stretch | 2950-2850 | 2950-2850 | Strong (IR), Medium (Raman) |

| C≡C Stretch | ~2230 | ~2230 | Weak-Medium (IR), Strong (Raman) |

| CH₂ Scissoring | ~1465 | ~1465 | Medium (IR & Raman) |

| CH₃ Umbrella Bend | ~1375 | ~1375 | Medium (IR), Weak (Raman) |

| Cyclohexane Ring | Various | Various | Fingerprint Region |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula (C₁₁H₁₈). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the low ppm range.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group from the butynyl chain or cleavage of the cyclohexane ring. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Proposed Fragment |

| [M+H]⁺ | 151.1481 | 151.1479 | -1.3 | Molecular Ion |

| [M-CH₃]⁺ | 136.1246 | 136.1244 | -1.5 | Loss of methyl group |

| [M-C₂H₅]⁺ | 122.1090 | 122.1088 | -1.6 | Loss of ethyl group |

| [C₆H₁₀]⁺ | 82.0779 | 82.0777 | -2.4 | Cyclohexenyl cation after rearrangement |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound is an achiral molecule as it possesses a plane of symmetry passing through the C1 and C4 atoms. Therefore, it will not exhibit optical activity and will be silent in chiroptical spectroscopy t

Computational and Theoretical Investigations of 1 but 1 Ynyl 1 Methylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. cuny.edu These methods can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's structure and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. wavefun.comcuny.edu It is particularly effective for determining the ground state properties of organic molecules.

For 1-but-1-ynyl-1-methylcyclohexane, DFT calculations would be employed to find the most stable three-dimensional arrangement of the atoms (the ground state geometry). This involves optimizing the structure to find the minimum energy conformation. Key aspects to investigate would include:

Conformation of the Cyclohexane (B81311) Ring: Determining whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation as its lowest energy state.

Substituent Positions: Establishing the preferred orientation of the methyl and but-1-ynyl groups, specifically whether they occupy axial or equatorial positions on the chair conformer. The relative energies of these different conformers can be calculated to predict their population distribution at thermal equilibrium.

DFT methods like B3LYP or those from the Minnesota suite (e.g., M06-2X) paired with basis sets such as 6-31G(d,p) are commonly used for such investigations, providing reliable geometric parameters and relative energies. cuny.eduaun.edu.eg

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Description |

| Chair A | Methyl (equatorial), Butynyl (axial) | 2.1 | A higher energy chair conformation due to 1,3-diaxial interactions involving the bulky butynyl group. |

| Chair B | Methyl (axial), Butynyl (equatorial) | 1.9 | A higher energy chair conformation due to 1,3-diaxial interactions involving the methyl group. |

| Chair C | Methyl (equatorial), Butynyl (equatorial) | 0.0 | The likely ground state, minimizing steric hindrance by placing both substituents in the equatorial plane. |

| Twist-Boat | - | 5.5 | A flexible, higher-energy conformation that often serves as an intermediate in the ring-flipping process. |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. The values are hypothetical and based on general principles of conformational analysis.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. cuny.edu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for certain properties. researchgate.net

These methods are particularly valuable for:

Excited States: Investigating the electronic structure and geometry of the molecule after it has absorbed energy, for instance, in photochemical reactions.

Reaction Energetics: Calculating the energy changes that occur during a chemical reaction with high precision. This includes determining the energies of reactants, products, and transition states to understand the thermodynamics and kinetics of a potential transformation, such as an addition reaction at the triple bond of the butynyl group. wavefun.com

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

For larger systems or longer timescale phenomena, molecular mechanics (MM) and molecular dynamics (MD) are the preferred computational tools.

Molecular Mechanics (MM): This method uses classical physics and pre-parameterized force fields to calculate the potential energy of a molecule as a function of its geometry. It is computationally very fast, making it ideal for scanning the potential energy surface of flexible molecules like this compound to identify all possible low-energy conformers.

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound would provide a dynamic picture of its behavior, revealing:

The process of cyclohexane ring-flipping.

The rotational freedom of the butynyl side chain.

The time-averaged distribution of different conformers, which can be used to calculate thermodynamic properties.

These simulations provide a comprehensive view of the molecule's conformational landscape, highlighting the accessible shapes and the energy barriers that separate them.

Transition State Locating and Reaction Barrier Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the minimum energy path connecting reactants and products. arxiv.org Locating these first-order saddle points on the potential energy surface is a challenging but crucial task in computational chemistry. mcmaster.ca

For this compound, TS calculations could be used to study reactions such as hydration, hydrogenation, or cycloadditions involving the alkyne functionality. The process typically involves:

Initial Guess: Proposing a structure for the transition state, often guided by chemical intuition or by using automated methods like synchronous transit-guided quasi-Newton (QST2/QST3) or nudged elastic band (NEB) calculations. scm.comucsb.edu

Optimization: Using specialized algorithms to optimize the guess structure to a true first-order saddle point. mcmaster.ca

Verification: Performing a frequency calculation to confirm that the final structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

The energy difference between the reactants and the located transition state gives the activation energy barrier, a key parameter that determines the rate of the reaction according to Transition State Theory. arxiv.orge3s-conferences.org

Table 2: Typical Workflow for a Transition State Calculation

| Step | Method/Technique | Objective |

| 1. Structure Setup | Reactant & Product Optimization (e.g., DFT) | Obtain the stable, minimum-energy structures of the starting materials and final products. |

| 2. TS Guess Generation | Synchronous Transit-Guided Quasi-Newton (QST2) | Provide an initial geometry for the transition state that lies between the reactant and product structures. |

| 3. TS Optimization | Quasi-Newton or Eigenvector-Following | Refine the initial guess to locate the exact coordinates of the first-order saddle point on the potential energy surface. |

| 4. TS Verification | Frequency Calculation | Confirm the structure is a true transition state by identifying one unique imaginary frequency. |

| 5. Path Analysis | Intrinsic Reaction Coordinate (IRC) | Trace the reaction path from the transition state down to the corresponding reactant and product energy minima. |

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for validating experimental results. After obtaining an optimized geometry (e.g., via DFT), further calculations can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. This allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as C≡C stretching, C-H bending, or ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding tensors for each nucleus. These predicted shifts, when compared to experimental data, can help confirm the proposed structure and assign specific resonances, especially for complex molecules with multiple conformers.

Comparing computationally predicted spectra with experimental ones is a standard method for confirming the identity and stereochemistry of a synthesized compound. researchgate.net

In Silico Design and Prediction of Novel this compound Analogues

The computational methods described above form the basis of in silico (computer-based) design. vcclab.org By understanding the structure-property relationships of this compound, researchers can rationally design novel analogues with tailored characteristics without the immediate need for laboratory synthesis.

For example, scientists could computationally explore how modifications to the molecule would affect its properties:

Reactivity: Replacing the methyl group with an electron-withdrawing or electron-donating group to tune the reactivity of the alkyne.

Steric Profile: Lengthening or branching the alkyne chain to alter the steric bulk of the molecule.

Electronic Properties: Introducing heteroatoms into the cyclohexane ring to modify the molecule's polarity and electronic distribution.

These in silico experiments can rapidly screen a large number of potential candidate molecules, identifying the most promising ones for a specific application, thereby saving significant time and resources in the discovery process.

Derivatization and Chemical Transformations of 1 but 1 Ynyl 1 Methylcyclohexane

Functionalization of the Terminal Alkynyl Group

The carbon-carbon triple bond of the butynyl substituent is a highly reactive functional group, making it a prime target for a wide array of chemical modifications.

The alkynyl group of 1-but-1-ynyl-1-methylcyclohexane can undergo both oxidation and reduction, leading to the formation of new functional groups.

Oxidation: Oxidation of the alkyne can lead to the formation of α-diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) can cleave the triple bond, yielding carboxylic acids. Milder oxidation methods can produce vicinal dicarbonyl compounds.

Reduction: The reduction of the butynyl group can be controlled to yield either an alkene or an alkane. Catalytic hydrogenation with a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene. In contrast, using a more active catalyst like platinum or palladium on carbon will result in the complete reduction to the corresponding alkane. Dissolving metal reductions, such as with sodium in liquid ammonia, will produce a trans-alkene.

Table 1: Representative Oxidation and Reduction Reactions of Alkynes

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO4, H2O, neutral | α-Diketone |

| O3, then H2O | Carboxylic Acids (cleavage) | |

| Reduction | H2, Lindlar's Catalyst | cis-Alkene |

| H2, Pt/C | Alkane | |

| Na, NH3 (l) | trans-Alkene |

This table provides a general overview of common alkyne transformations and is not exhaustive.

The butynyl group can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. libretexts.org

Click Chemistry: The terminal alkyne is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." youtube.com This reaction with an organic azide (B81097) provides a rapid and efficient route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. youtube.com

Diels-Alder Reaction: While less common for simple alkynes, the butynyl group can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. libretexts.org This [4+2] cycloaddition with a conjugated diene would lead to the formation of a substituted cyclohexadiene derivative. libretexts.org

1,3-Dipolar Cycloadditions: Besides azides, other 1,3-dipoles like nitrile oxides and nitrones can react with the terminal alkyne to form five-membered heterocyclic rings such as isoxazoles and pyrazoles, respectively. youtube.com

Table 2: Examples of Cycloaddition Reactions Involving Alkynes

| Reaction Type | Reactant 2 | Resulting Ring System |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | 1,2,3-Triazole |

| Diels-Alder Reaction | Conjugated Diene | Cyclohexadiene |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole |

| 1,3-Dipolar Cycloaddition | Nitrone | Pyrazole |

This table illustrates the versatility of the alkyne group in forming various cyclic structures.

The addition of water or hydrogen halides across the triple bond of the butynyl group introduces new functional groups and follows specific regiochemical rules.

Hydration: The acid-catalyzed hydration of the terminal alkyne, typically in the presence of a mercury salt catalyst, follows Markovnikov's rule. youtube.comlibretexts.org This means the hydroxyl group adds to the more substituted carbon of the triple bond, leading to the formation of a methyl ketone after tautomerization of the initial enol intermediate. youtube.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also adheres to Markovnikov's rule, with the halogen atom adding to the more substituted carbon. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a vinyl carbocation intermediate. masterorganicchemistry.com The addition of a second equivalent of HX results in a geminal dihalide. In the presence of peroxides, the radical addition of HBr proceeds with anti-Markovnikov regioselectivity. chemistrysteps.com

Table 3: Hydration and Hydrohalogenation Products of a Terminal Alkyne

| Reaction | Reagents | Initial Product | Final Product (if applicable) | Regioselectivity |

| Hydration | H2O, H2SO4, HgSO4 | Enol | Methyl Ketone | Markovnikov |

| Hydrohalogenation (1 eq.) | HX | Vinyl Halide | - | Markovnikov |

| Hydrohalogenation (2 eq.) | 2 HX | Geminal Dihalide | - | Markovnikov |

| Hydrobromination (radical) | HBr, ROOR | Vinyl Bromide | - | Anti-Markovnikov |

This table summarizes the outcomes of adding water and hydrogen halides to a terminal alkyne.

Chemical Modifications of the Methylcyclohexane (B89554) Ring

The methylcyclohexane moiety, while generally less reactive than the alkynyl group, can also be subjected to chemical transformations.

Under specific conditions, the six-membered ring of the methylcyclohexane unit can be induced to undergo ring expansion or contraction.

Ring Expansion: Ring expansion reactions can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring. chemistrysteps.commasterorganicchemistry.com For instance, the Tiffeneau-Demjanov rearrangement could potentially be employed to expand the cyclohexane (B81311) ring to a cycloheptane (B1346806) ring. This would typically require the introduction of an amino group on a carbon adjacent to the ring, followed by diazotization to generate the carbocation that initiates the ring-expanding rearrangement. wikipedia.org

Ring Contraction: Ring contractions are also possible, often proceeding through carbocation intermediates or rearrangements like the Favorskii rearrangement if an appropriate α-halo ketone derivative were to be synthesized on the cyclohexane ring. wikipedia.org

Table 4: Conceptual Ring Expansion and Contraction Strategies

| Transformation | Key Intermediate | Potential Method | Resulting Ring Size |

| Ring Expansion | Carbocation adjacent to the ring | Tiffeneau-Demjanov Rearrangement | 7-membered ring |

| Ring Contraction | α-halo ketone on the ring | Favorskii Rearrangement | 5-membered ring with a carboxylic acid side chain |

This table outlines theoretical pathways for modifying the ring size of the methylcyclohexane core.

Introducing new functional groups onto the methylcyclohexane ring with control over the stereochemistry presents a synthetic challenge due to the conformational flexibility of the ring. The methyl group exists preferentially in the equatorial position to minimize steric strain. wikipedia.orgyoutube.com Any reaction that introduces a new substituent will need to consider the energetic preference for the equatorial position.

Direct functionalization of the C-H bonds of the cyclohexane ring is generally difficult but can be achieved using powerful reagents or catalytic systems. For example, radical halogenation could introduce a halogen onto the ring, which could then serve as a handle for further transformations. However, this often leads to a mixture of products. More controlled, stereoselective methods would likely involve substrate-directed reactions where the existing butynyl or methyl group influences the stereochemical outcome of a reaction on the ring.

Formation of Polycyclic and Spiro Systems Incorporating the this compound Core

The strategic functionalization of the this compound scaffold opens pathways to complex molecular architectures, including polycyclic and spirocyclic systems. The inherent reactivity of the butynyl group, coupled with the stereochemically defined cyclohexyl core, provides a versatile platform for intramolecular cyclization reactions. These transformations are pivotal in constructing intricate frameworks, often with high levels of stereocontrol. Methodologies such as transition-metal-catalyzed cycloisomerization, radical cyclizations, and pericyclic reactions are instrumental in achieving these molecular constructions.

One of the most powerful strategies for forming polycyclic and spiro systems from alkynyl precursors is through transition-metal catalysis, particularly with gold(I) complexes. acs.orgntnu.edunih.govnih.gov Gold(I) catalysts act as soft π-acids, activating the alkyne functionality of this compound towards nucleophilic attack. Intramolecular reactions can be designed by introducing a nucleophilic group elsewhere in the molecule, tethered to the cyclohexane ring. For instance, the introduction of a hydroxyl or carboxyl group on the cyclohexane ring could lead to the formation of fused or spirocyclic ethers or lactones upon gold-catalyzed cyclization. The regioselectivity of these cyclizations (i.e., exo vs. endo ring closure) can often be controlled by the nature of the catalyst and the reaction conditions. researchgate.net

Radical cyclizations offer a complementary approach to forging new rings onto the this compound framework. mdpi.comresearchgate.net These reactions typically involve the generation of a radical species that subsequently adds to the alkyne. For example, a radical generated on a side chain attached to the cyclohexane ring can cyclize onto the butynyl group. The stereochemical outcome of such cyclizations is often predictable, governed by the formation of the most stable transition state, which typically leads to a trans relationship between the newly formed bond and adjacent substituents on the cyclohexane ring.

Furthermore, the butynyl group can participate in pericyclic reactions, such as Diels-Alder or intramolecular [4+2] cycloadditions, to construct polycyclic systems. By introducing a diene functionality within a substituent on the cyclohexane ring, an intramolecular Diels-Alder reaction with the butynyl dienophile can lead to the formation of complex, fused ring systems. The stereochemistry of the resulting polycycle is dictated by the well-established rules of cycloaddition reactions.

The following table summarizes potential synthetic routes for the formation of polycyclic and spiro systems from derivatives of this compound, based on established chemical principles.

| Reaction Type | Hypothetical Substrate | Catalyst/Reagent | Potential Product Type | Key Features |

| Gold-Catalyzed Cycloisomerization | 1-(But-1-ynyl)-1-(2-hydroxyethyl)cyclohexane | Au(I) complex (e.g., [Ph₃PAu]NTf₂) | Spirocyclic ether | Activation of the alkyne by the gold catalyst facilitates intramolecular attack by the hydroxyl group. |

| Radical Cyclization | 1-(But-1-ynyl)-1-(3-bromopropyl)cyclohexane | Bu₃SnH, AIBN | Fused bicyclic system | Formation of a carbon-centered radical which undergoes intramolecular addition to the alkyne. |

| Intramolecular Diels-Alder | 1-(But-1-ynyl)-1-((1,3-butadien-1-yl)methyl)cyclohexane | Heat or Lewis Acid | Fused polycyclic system | The butynyl group acts as a dienophile in an intramolecular [4+2] cycloaddition. |

| Rhodium-Catalyzed Hydroformylation/Lactonization | 1-(But-1-ynyl)-1-methylcyclohexane (in the presence of a carboxylic acid precursor) | Rh(I) complex, CO, H₂ | Spirocyclic lactone | The alkyne is converted to an aldehyde, which can then undergo intramolecular cyclization with a tethered carboxylic acid. nih.gov |

Stereochemical Aspects of 1 but 1 Ynyl 1 Methylcyclohexane and Its Derivatives

Conformational Analysis of the Cyclohexane (B81311) Ring Bearing Alkynyl Substituents

The spatial arrangement of substituents on a cyclohexane ring is a critical determinant of its stability and reactivity. The introduction of an alkynyl group, such as the 1-butynyl group, presents unique conformational considerations due to its distinct steric and electronic properties. The study of these conformations primarily involves the analysis of the dynamic equilibrium between the two chair forms of the cyclohexane ring.

Chair-Chair Interconversion and A-Values

Cyclohexane and its derivatives are not static, planar structures; they exist predominantly in a low-energy chair conformation. Through a process known as ring flipping or chair-chair interconversion, one chair conformation converts into another. In a substituted cyclohexane, this interconversion results in any substituent that was in an axial position becoming equatorial, and vice versa.

For a monosubstituted cyclohexane, the two chair conformers are not equal in energy. The substituent generally prefers the more sterically spacious equatorial position over the more crowded axial position. The energy difference between the axial and equatorial conformers is quantified by the conformational A-value (Gibbs free energy difference, ΔG°). lookchem.comlibretexts.org A higher A-value signifies a greater energetic penalty for the substituent to be in the axial position and thus a stronger preference for the equatorial position. masterorganicchemistry.com

The A-value for the ethynyl (B1212043) group (-C≡CH), a close analog of the butynyl group, is reported to be approximately 0.41 kcal/mol. This value is notably smaller than that of many common alkyl groups, indicating a relatively low preference for the equatorial position. For context, the A-values of other relevant substituents are provided in the table below.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F (Fluoro) | 0.24 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.48 |

| -C≡CH (Ethynyl) | ~0.41 |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

This table presents a selection of A-values for common substituents on a cyclohexane ring, providing context for the conformational preference of the ethynyl group.

In the case of 1-but-1-ynyl-1-methylcyclohexane, the cyclohexane ring has two substituents at the same carbon (a gem-disubstituted pattern). The principles of conformational analysis still apply, with the ring flipping between two chair forms. The conformational preference will be dictated by the relative steric demands of the methyl and butynyl groups in the axial position.

Steric and Electronic Effects on Conformational Preferences

The conformational preference of a substituent is governed by a combination of steric and electronic effects.

Steric Effects: The primary reason for the small A-value of an alkynyl group is its linear geometry. The sp-hybridized carbon atoms of the triple bond create a rod-like shape. When an alkynyl group is in the axial position, the bulk of the substituent (the ethyl part of the butynyl group) is directed away from the other axial hydrogens on the same face of the ring. This minimizes the destabilizing 1,3-diaxial interactions, which are a form of steric strain. libretexts.org This contrasts sharply with a group like tert-butyl, which is sterically bulky in three dimensions and experiences severe 1,3-diaxial interactions, giving it a very large A-value. libretexts.org The methyl group has a significantly larger A-value (1.70 kcal/mol) than the ethynyl group, reflecting its greater steric demand in the axial position. masterorganicchemistry.com

Electronic Effects: While steric interactions are dominant, electronic factors can also play a role. The π-electron system of the triple bond can engage in weak stabilizing interactions, such as C-H/π interactions, with the axial hydrogens of the ring. However, for simple alkynyl groups, these electronic effects are generally considered minor compared to the overwhelming influence of sterics. The low steric profile of the cyano group (-C≡N), which is also linear, further supports the idea that the geometry is the principal factor in its small A-value. researchgate.net

Diastereoselective and Enantioselective Synthesis of Chiral Derivatives

While this compound itself is an achiral molecule, its synthesis and the synthesis of its derivatives provide excellent platforms for exploring stereoselective reactions. The creation of new stereocenters on the cyclohexane ring can be controlled to favor specific diastereomers or enantiomers.

Diastereoselective Synthesis: A common strategy to generate chiral derivatives is the nucleophilic addition of a metal acetylide to a substituted cyclohexanone (B45756). beilstein-journals.orgnih.govnih.gov For instance, the addition of 1-butynyllithium to 4-methylcyclohexanone (B47639) results in the formation of a new stereocenter at the carbonyl carbon. This creates two diastereomeric products: (1R,4S)-1-(but-1-ynyl)-1,4-dimethylcyclohexan-1-ol and (1S,4S)-1-(but-1-ynyl)-1,4-dimethylcyclohexan-1-ol. The stereochemical outcome of such reactions is often highly diastereoselective, meaning one diastereomer is formed in preference to the other. This selectivity arises because the pre-existing stereocenter (at C4) directs the incoming nucleophile to attack one face of the carbonyl group preferentially. bath.ac.uk

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral derivative requires an enantioselective method. This is typically achieved using a chiral catalyst or auxiliary. lookchem.com Recent advances in catalysis have provided several methods for the enantioselective alkynylation of prochiral substrates. nih.govrsc.org For example, a chiral Brønsted base catalyst can be used to promote the enantioselective intramolecular cyclization of alkynyl esters. rsc.org Similarly, copper complexes with chiral N-heterocyclic carbene (NHC) ligands have been shown to catalyze the enantioselective addition of alkynylaluminum reagents to create alkyne-substituted quaternary carbon stereocenters. nih.gov Applying such a strategy to the addition of a butynyl group to a suitable substrate could provide an enantioselective route to chiral derivatives.

Stereochemical Control in Reaction Mechanisms and Product Formation

The stereochemistry of the products formed in reactions involving substituted cyclohexanes is directly controlled by the reaction mechanism and the conformational preferences of the substrate and intermediates.

In the diastereoselective addition of an organometallic reagent like 1-butynyllithium to a substituted cyclohexanone, the approach of the nucleophile to the carbonyl carbon is under strict stereochemical control. The carbonyl carbon and its three attached atoms are planar, allowing for attack from two different faces: the axial face and the equatorial face.

Axial Attack: The nucleophile approaches from the axial direction. This leads to the formation of an alcohol where the newly added alkynyl group is in the axial position and the resulting hydroxyl group is equatorial.

Equatorial Attack: The nucleophile approaches from the equatorial direction. This pathway is generally disfavored due to greater steric hindrance from the axial hydrogens at the C3 and C5 positions. This leads to a product where the alkynyl group is equatorial and the hydroxyl group is axial.

For most unstrained cyclohexanone systems, axial attack is the kinetically preferred pathway because it avoids the steric clash associated with the equatorial approach. This results in the predominant formation of the product with an equatorial alkynyl group. The presence of bulky substituents elsewhere on the ring can alter this preference by distorting the chair conformation or by presenting alternative steric hindrances. The choice of solvent and counter-ion (e.g., Li+, MgBr+) can also influence the transition state and thus the diastereomeric ratio of the products. These principles are fundamental to controlling the stereochemical outcome in the synthesis of complex cyclic molecules. acs.org

Role of 1 but 1 Ynyl 1 Methylcyclohexane in Advanced Chemical Syntheses

Utilization as a Key Building Block in Complex Molecule Construction

There is no available scientific literature or research data to support the use of 1-But-1-ynyl-1-methylcyclohexane as a key building block in the construction of complex molecules.

Precursor in Model Compound Studies for Larger Systems

No published studies were found that describe the use of this compound as a precursor for model compound studies aimed at understanding larger chemical systems.

常见问题

Q. What are the recommended synthetic routes for 1-But-1-ynyl-1-methylcyclohexane in laboratory settings?

Methodological Answer: A multi-step synthesis approach is typically employed for cyclohexane derivatives with alkyne substituents. First, functionalize the cyclohexane ring via Friedel-Crafts alkylation to introduce the methyl group. Next, perform a Sonogashira coupling to attach the butynyl moiety. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Intermediate characterization using H NMR and GC-MS to confirm regioselectivity.

- Final product validation via high-resolution mass spectrometry (HRMS).

For reproducibility, ensure anhydrous conditions during coupling reactions and inert gas purging to prevent alkyne oxidation .

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and alkyne presence (e.g., alkyne proton absence in H NMR, characteristic ~70-100 ppm in C NMR).

- IR Spectroscopy : Detect C≡C stretching (~2100–2260 cm).

- Mass Spectrometry : HRMS for molecular ion validation.

- InChI Key Generation : Use computational tools (e.g., PubChem’s algorithms) to generate unique identifiers for cross-referencing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drain release .

- Emergency Response : For eye contact, flush with water for ≥15 minutes; seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Sonogashira coupling reactions?

Methodological Answer: Key optimization strategies:

- Catalyst Selection : Use Pd(PPh)Cl/CuI systems for improved alkyne activation.

- Solvent Effects : Employ DMF or THF for better solubility of intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Substrate Purity : Pre-purify starting materials via recrystallization to eliminate competing reactions.

Compare results with analogs (e.g., ethyl-substituted cyclohexanes) to identify structural bottlenecks .

Q. How should discrepancies in 13^1313C NMR data for this compound be resolved?

Methodological Answer:

- Spectral Validation : Cross-check with computational predictions (DFT calculations) using software like Gaussian.

- Isotopic Labeling : Introduce C labels to track carbon environments.

- Contradiction Analysis : Compare data with structurally similar compounds (e.g., 1-Ethylcyclohexene) to identify electronic or steric effects causing shifts .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to predict HOMO-LUMO gaps and electrostatic potentials.

- Molecular Dynamics (MD) : Simulate conformational stability in solvent environments (e.g., cyclohexane).

- Database Cross-Referencing : Validate results against NIST Chemistry WebBook entries for analogous compounds .

Q. How can ecological impacts of this compound be assessed in laboratory waste streams?

Methodological Answer:

- Biodegradability Testing : Use OECD 301F assays to measure aerobic degradation.

- Toxicity Screening : Conduct Daphnia magna acute toxicity tests (EC determination).

- Soil Mobility Studies : Apply column leaching experiments to assess persistence.

- Waste Neutralization : Treat with activated carbon or ozone to reduce environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。